Perlolidine

Description

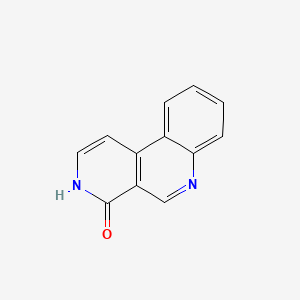

Structure

3D Structure

Propriétés

Numéro CAS |

7344-61-8 |

|---|---|

Formule moléculaire |

C12H8N2O |

Poids moléculaire |

196.2 g/mol |

Nom IUPAC |

3H-benzo[f][2,7]naphthyridin-4-one |

InChI |

InChI=1S/C12H8N2O/c15-12-10-7-14-11-4-2-1-3-9(11)8(10)5-6-13-12/h1-7H,(H,13,15) |

Clé InChI |

ULIAUQBOGQCMQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3 |

Autres numéros CAS |

7344-61-8 |

Synonymes |

perlolidine samoquasine A |

Origine du produit |

United States |

Extraction:this is the Initial Step to Liberate the Desired Compounds from the Plant Matrix.nih.gov

Sample Preparation: The plant material (typically dried leaves and stems) is ground into a homogenous powder to increase the surface area for solvent contact. nih.gov

Solvent Selection: An organic solvent is used to extract the alkaloids. The choice of solvent is based on the polarity of the target compound. core.ac.uk For alkaloids like Perlolidine, polar solvents such as methanol (B129727) or ethanol (B145695) are commonly employed. nih.gov

Extraction Methods:

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 3-7 days) with regular agitation. vbspu.ac.in

Percolation: The solvent is passed slowly through the packed plant material in a specialized apparatus called a percolator. vbspu.ac.in

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent that is repeatedly vaporized and condensed to wash through the plant material, offering high efficiency but requiring heat, which may not be suitable for thermolabile compounds. vbspu.ac.in

Purification:after Extraction, the Crude Extract Contains a Mixture of Compounds. Chromatographic Techniques Are Essential for Isolating Perlolidine from This Complex Mixture.core.ac.uk

Column Chromatography (CC): This is a primary method for separation. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) or alumina), and a mobile phase (solvent system) is passed through it. Compounds separate based on their differential affinities for the two phases. core.ac.uk

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process in column chromatography and to identify the fractions containing the target compound. core.ac.uk

High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, preparative HPLC is the method of choice. It uses high pressure to pass the solvent through a column with smaller particle sizes, providing superior resolution and speed. nih.govcore.ac.uk

Structure Elucidation:once a Pure Compound is Isolated, Its Chemical Structure is Confirmed Using Spectroscopic Methods Such As Nuclear Magnetic Resonance Nmr and Mass Spectrometry Ms .core.ac.uk

Identification in Marine Sources (e.g., Tunicates)

Beyond the terrestrial realm, Perlolidine and related alkaloids have also been identified in marine organisms. Notably, the alkaloid has been isolated from the marine tunicate Cystodytes dellechiajei. dntb.gov.ua Tunicates, or sea squirts, are filter-feeding marine invertebrates known to be a prolific source of diverse and structurally unique bioactive compounds, including a wide array of alkaloids. mdpi.comnsinvasives.ca The presence of this compound in both a terrestrial grass and a marine tunicate is a notable example of the broad distribution of certain natural product scaffolds across different phyla and environments.

Marine Bio-prospecting Strategies for this compound and Related Alkaloids

Marine bio-prospecting is the systematic search for novel and useful compounds from marine organisms. d-nb.infoaquaculturemag.com The discovery of this compound in a tunicate underscores the potential of these strategies for finding new sources of known compounds or novel related alkaloids.

Key strategies include:

Taxonomic Targeting: Focusing on specific taxonomic groups known to be rich in certain classes of compounds. Tunicates (Phylum Chordata), sponges (Phylum Porifera), and their associated microorganisms are particularly rich sources of alkaloids. mdpi.commdpi.commdpi.com

Bioactivity-Guided Fractionation: This is a common and effective approach where crude extracts of marine organisms are tested for a specific biological activity. nih.gov The active extracts are then chemically fractionated, with each fraction being re-tested. This process is repeated until a pure, active compound is isolated. nih.gov

Chemical Ecology Approaches: Understanding the ecological roles of natural products (e.g., chemical defense) can guide the selection of organisms for screening. Compounds used for defense are often biologically active. mdpi.com

Metabolomic Profiling: Modern analytical techniques like LC-MS and NMR can be used to rapidly screen extracts for the presence of specific chemical classes or to identify novel chemical signatures, which can then be targeted for isolation.

Table 2: Common Phyla Targeted in Marine Alkaloid Bio-prospecting

| Phylum | Common Name | Relevance for Alkaloids |

|---|---|---|

| Porifera | Sponges | A major source of diverse alkaloids, including bis-indolyl alkaloids. mdpi.comnih.gov |

| Chordata (subphylum Tunicata) | Tunicates | Known to produce over 300 different alkaloid compounds. mdpi.com |

| Cnidaria | Corals, Sea Anemones | Yield a high number of new terpenoids, but also a source of alkaloids. mdpi.com |

Isolation Protocols for Marine-Derived this compound

The isolation of this compound from marine sources like tunicates follows a protocol similar to that for plant-derived compounds, but with considerations for the specific nature of the marine matrix. nih.gov

The general workflow is as follows:

Sample Collection and Preparation: Tunicate samples are collected and typically freeze-dried to remove water and preserve the chemical integrity of the metabolites. The dried material is then ground to a fine powder. nih.gov

Solvent Extraction: A solvent extraction is performed, often sequentially with solvents of increasing polarity (e.g., starting with hexane, followed by dichloromethane, and then methanol) to separate compounds based on their solubility. nih.gov

Fractionation (Liquid-Liquid Partitioning): The crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity. nih.gov

Chromatographic Separation: The resulting fractions are subjected to a series of chromatographic steps to isolate the pure compound.

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): Used for initial, large-scale fractionation of the extract. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the crucial final step to obtain the pure alkaloid. Reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) is commonly used for alkaloid purification. nih.gov

Structural Identification: The identity and purity of the isolated this compound are confirmed using high-resolution mass spectrometry and 1D/2D NMR spectroscopy. nih.gov

Comparative Analysis of this compound Occurrence Across Diverse Biological Matrices

This compound is primarily associated with grasses of the Lolium and Festuca genera, where it co-occurs with the related alkaloid, perloline (B1206733). oregonstate.edu Research has shown that the concentration of these alkaloids can vary significantly between different grass species, cultivars, and even different parts of the same plant. oregonstate.eduoup.com

Distribution in Grass Species

Studies have identified this compound in perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea). oregonstate.edumdpi.comnih.gov In tall fescue, this compound is considered an oxidation product of perloline. oregonstate.edu The levels of this compound are generally lower than those of perloline, often around 15% of the perloline concentration. oregonstate.edu Meadow fescue (Lolium pratense) has been noted to accumulate the highest amounts of perloline among different fescue species, suggesting a potentially higher presence of this compound as well. oregonstate.edu

Variation within Plant Tissues

The distribution of these alkaloids is not uniform throughout the plant. In 'Kentucky 31' tall fescue, the highest concentration of perloline is found in the flowering culms, followed by the roots, leaves, inflorescence, and seeds. oregonstate.edu Vegetative regrowth tissue has been found to contain significant levels of perloline, with even higher concentrations in the roots. oregonstate.edu

Influence of Environmental Factors and Plant Development

Nitrogen fertilization has a notable impact on the accumulation of perloline and, by extension, this compound. oregonstate.edu Increased nitrogen levels that promote herbage growth also lead to higher concentrations of these alkaloids. oregonstate.edu For instance, applying 224 kg of nitrogen fertilizer per hectare resulted in a 64% increase in alkaloid levels during late summer, the period of maximum accumulation. oregonstate.edu Perloline is present from the earliest stages of plant development, being detectable in young seedlings as the primary root emerges. oregonstate.edu

Comparative Studies on Tall Fescue Cultivars

A study comparing different tall fescue cultivars and hybrids demonstrated significant variations in this compound content. The G1-306 variety, a ryegrass-tall fescue hybrid selected for high perloline content, also exhibited the highest levels of this compound. oup.com

Table 1: Mean this compound and Perloline Content in Different Tall Fescue Varieties (μg/g)

| Variety | This compound (μg/g) | Perloline (μg/g) |

|---|---|---|

| Kentucky 31 | 115.7 | 172.9 |

| G1-306 | 257.7 | 432.0 |

| G1-307 | 50.0 | 66.5 |

Data sourced from a study on forage composition of tall fescue varieties. oup.com

Isolation and Purification Methodologies

The extraction and purification of this compound from plant material involve several steps to separate it from other plant constituents and related alkaloids.

Initial Extraction

A common method for extracting bases like this compound from dried and powdered grass material is through percolation with methanol (B129727). nih.gov This initial extraction yields a crude mixture containing various alkaloids and other plant compounds. nih.gov

Separation and Purification

Following the initial extraction, various chromatographic techniques are employed for separation and purification.

Cation-Exchange Resins: The alkaloids can be removed from the methanol extract using cation-exchange resins. nih.gov This method is advantageous as it avoids the use of large volumes of chlorinated solvents and the formation of emulsions, which can be problematic in other extraction methods. nih.gov

Chromatography: Paper chromatography and thin-layer chromatography (TLC) are used to separate the different alkaloids present in the crude extract. nih.govrsc.org For quantitative analysis, TLC combined with a spectrodensitometer has been shown to be an effective method for measuring the amounts of this compound and perloline in tall fescue samples. nih.gov High-performance liquid chromatography (HPLC) is another powerful technique widely used for the separation and quantification of plant-derived alkaloids. uva.es

Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and identification of the isolated compounds. solubilityofthings.com Mass spectrometry (MS) is used to determine the molecular weight and provides further structural information. solubilityofthings.com The combination of gas chromatography with mass spectrometry (GC-MS) is particularly useful for analyzing volatile organic compounds. lucideon.com

The isolation process can be complex due to the presence of multiple related alkaloids. For instance, in perennial ryegrass, besides perloline and this compound, other fluorescent materials have been detected, requiring careful separation techniques. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Perloline |

| Perlolyrine |

| Nitrogen |

Hypothetical Biosynthetic Routes to the Benzo[c]benchchem.comrsc.orgnaphthyridine Skeleton of this compound

The formation of the core benzo[c] rsc.orgnaphthyridine structure of this compound is believed to proceed through a series of complex cyclization and rearrangement reactions. While the complete biosynthetic pathway has not been fully elucidated, several hypothetical routes have been proposed based on synthetic organic chemistry principles and the structures of co-occurring alkaloids. dpi.qld.gov.au

Role of Tryptophan and Related Precursors in this compound Biogenesis

The biosynthesis of a vast number of microbial natural products originates from the amino acid tryptophan. nih.gov Tryptophan, with its indole (B1671886) side chain, serves as a fundamental building block for a wide array of complex molecules. wikipedia.orgebi.ac.uk In the context of this compound, it is hypothesized that tryptophan or a closely related metabolite is a key precursor. The indole ring of tryptophan likely provides the foundational atoms for a portion of the heterocyclic core of this compound. The biosynthesis of tryptophan itself involves the shikimate pathway, which generates chorismate, a crucial branch-point metabolite. frontiersin.org The optimization of precursor pathways, such as those for serine and phosphoribosyl pyrophosphate (PRPP), has been shown to be effective in increasing tryptophan production in engineered microorganisms, highlighting the importance of precursor availability for the biosynthesis of tryptophan-derived compounds. scienceopen.com

Proposed Aryl Shift Mechanisms in Biosynthesis

A key feature in some proposed biosynthetic pathways of related alkaloids involves an aryl shift from a carbon atom to a nitrogen atom. dpi.qld.gov.au This type of rearrangement, where an aryl group migrates, is a plausible mechanism for constructing the specific ring system of this compound. Such shifts can be facilitated by the formation of carbocation intermediates, which can then undergo rearrangement to form more stable structures. lumenlearning.comlibretexts.org For instance, in the synthesis of perloline, a related alkaloid, a suspected aryl shift from carbon to nitrogen was a key consideration in the synthetic strategy. dpi.qld.gov.au The migratory aptitude of different aromatic rings can influence the outcome of these rearrangements. For example, it has been observed that a benzene (B151609) ring can have a greater migratory aptitude than a pyridinone ring in certain chemical reactions. dpi.qld.gov.au

Enzymatic Systems Implicated in this compound Formation

While specific enzymes responsible for this compound biosynthesis have not been definitively identified, it is presumed that a series of enzymes, likely including oxidases, cyclases, and transferases, are involved. In many biosynthetic pathways of complex natural products, enzymes like cytochrome P450s and flavin-containing monooxygenases play crucial roles in catalyzing key oxidative and rearrangement steps. rsc.orgnih.gov The formation of heterocyclic ring systems often involves enzymatic catalysis to control the regioselectivity and stereoselectivity of the reactions. wikipedia.orgnih.gov The study of analogous biosynthetic pathways, such as those for other alkaloids, suggests that a cascade of enzymatic reactions is necessary to assemble the this compound scaffold from simpler precursors. researchgate.net

Intramolecular Rearrangements and Cyclization Events in the Biosynthetic Cascade

The assembly of the tricyclic structure of this compound would necessitate a series of intramolecular rearrangements and cyclization events. These processes are fundamental in the biosynthesis of many complex natural products. rsc.org Intramolecular reactions, such as aldol-type condensations and Mannich reactions, are common strategies employed in nature to form new rings. researchgate.net The formation of the this compound skeleton likely involves the cyclization of a linear or partially cyclized precursor. Such cyclizations can be triggered by the formation of reactive intermediates, such as iminium ions or carbocations, which then undergo intramolecular attack to close a ring. organicreactions.org The sequence and nature of these cyclization and rearrangement steps are critical in determining the final architecture of the molecule.

Post-Biosynthetic Modifications and Formation of this compound Analogs in vivo

Following the formation of the core this compound skeleton, further modifications may occur to generate analogs. These post-biosynthetic modifications can include hydroxylation, methylation, or glycosylation, leading to a diversity of related compounds within the plant. The synthesis of various 5-substituted benzo[c] rsc.orgleftychan.netnaphthyridines, which are analogs of this compound, has been achieved through chemical methods, demonstrating the potential for functionalization at this position. beilstein-journals.org The discovery of 2-methylthis compound further supports the idea that post-biosynthetic modifications, such as the addition of a methyl group, can occur. researchgate.net

Biogenetic Relationships Between this compound and Perloline

This compound is often found alongside the related alkaloid perloline in perennial ryegrass. mdpi.com This co-occurrence suggests a close biogenetic relationship between the two compounds. It has been proposed that this compound may be a degradation product or a biosynthetic precursor of perloline. dpi.qld.gov.au The structural similarities between the two alkaloids, both containing a benzo[c] rsc.orgleftychan.netnaphthyridine core, strongly support a shared biosynthetic origin. nih.gov Synthetic studies have explored the conversion of intermediates that could potentially lead to either perloline or this compound, further highlighting their interconnected biogenesis. dpi.qld.gov.au

In vitro Biosynthesis Reconstitution Attempts

The challenges associated with such an undertaking are substantial, reflecting the complexity of alkaloid biosynthesis in general. nih.govmdpi.com The successful reconstitution of a multi-enzyme pathway requires the functional expression and purification of each enzyme, the availability of all necessary substrates and cofactors, and the optimization of reaction conditions to mimic the cellular milieu. researchgate.net

While direct in vitro studies on this compound are lacking, research into the closely related loline (B1675033) alkaloids provides a foundation for any future attempts at its biosynthetic reconstitution. The proposed biosynthetic pathway for lolines, which share a core structural framework with this compound, is believed to originate from the amino acid precursors L-proline and L-homoserine. wikipedia.org Isotopic labeling studies have been instrumental in identifying key intermediates in the loline pathway, such as N-(3-amino-3-carboxypropyl)proline and exo-1-aminopyrrolizidine, clarifying the sequence of bond formations. nih.gov

A critical step in the biosynthesis of loline alkaloids, and presumably this compound, is the formation of the characteristic ether bridge. Research has identified a non-heme iron oxygenase, LolO, as the enzyme responsible for this transformation. nih.gov The gene cluster responsible for loline alkaloid biosynthesis, designated as the LOL cluster, contains the genetic information for the enzymes required for the synthesis of these compounds. uky.edu

Any future attempts to reconstitute the this compound biosynthetic pathway in vitro would likely involve the heterologous expression and purification of the enzymes encoded by the homologous LOL gene cluster from a this compound-producing organism. The subsequent experimental setup would necessitate the systematic combination of these enzymes with the proposed precursors to observe the stepwise synthesis of this compound.

Due to the absence of published research on the successful in vitro reconstitution of this compound biosynthesis, there is no experimental data to present regarding the specific enzymes, substrates, and reaction conditions that would lead to its synthesis in a cell-free system.

Chemical Synthesis of Perlolidine and Its Derivatives

Total Synthesis Strategies for Perlolidine

Several distinct total synthesis strategies for this compound have been developed, each employing different precursors and key reactions to assemble the target molecule. rsc.orgrsc.org

Cyclization Reactions Utilizing Substituted Quinoline (B57606) Precursors

One of the primary routes to this compound involves the cyclization of a third ring onto a pre-existing substituted quinoline framework. rsc.orgrsc.org A notable example of this approach is the Minisci radical reaction, which has been utilized in a solvent-free synthesis. researchgate.net In this method, a carbon-centered radical, generated from the decomposition of FeSO₄ and H₂O₂, attacks the C3 position of a substituted quinoline, such as ethyl-2-methylquinoline-3-carboxylate. This initial radical addition can achieve a yield of up to 72%. The resulting intermediate then undergoes further reactions, including Claisen ester condensation, to form the pyrrolidine (B122466) ring fused to the quinoline system, ultimately leading to derivatives like 2-methylthis compound. researchgate.net

Another strategy involves the use of 2-chloro-3-formyl quinolines as versatile precursors. These compounds can be reacted with various aminopyridines in a one-pot synthesis to generate linear benzo[f]pyrido[2,3-b] rsc.orgCurrent time information in Bangalore, IN.naphthyridines. b-u.ac.in Although attempts to use these precursors for the direct synthesis of this compound by dechlorination were not successful, they proved effective in creating a range of related polycyclic nitrogen heterocycles. b-u.ac.in

The electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives provides another pathway to substituted quinolines, which are key intermediates. organic-chemistry.org This reaction can be promoted by various electrophiles like bromine or catalyzed by gold compounds, leading to good yields of the quinoline core. organic-chemistry.org

| Precursor Type | Key Reaction | Product Class | Reference |

| Substituted Quinoline | Minisci Radical Reaction | 2-Methylthis compound | researchgate.net |

| 2-Chloro-3-formyl Quinoline | One-pot reaction with aminopyridines | Linear Benzo[f]pyrido[2,3-b] rsc.orgCurrent time information in Bangalore, IN.naphthyridines | b-u.ac.in |

| 1-Azido-2-(2-propynyl)benzene | Electrophilic Cyclization | Substituted Quinolines | organic-chemistry.org |

Approaches Involving 4-Phenyl-2-pyridone Derivatives

An alternative major pathway to this compound begins with a 4-phenyl-2-pyridone derivative, onto which the third ring is constructed. rsc.orgrsc.org A key intermediate in this strategy is 3-cyano-4-phenylpyridone. acs.org This intermediate can be synthesized through methods such as the condensation of cyanoacetamide with appropriate precursors. acs.org The 4-aryl-2-pyridone scaffold is considered a privileged pharmacophore, and recent advancements have focused on the site-selective C–H arylation of 2-pyridones to efficiently synthesize these structures. figshare.com Palladium/norbornene cooperative catalysis, for instance, allows for the specific arylation at the C4 position of 2-pyridones, providing an economical route to this compound analogues. figshare.com

Polyphosphoric Acid Cyclization Approaches

Polyphosphoric acid (PPA) is a powerful dehydrating and cyclizing agent that has been effectively used in the synthesis of this compound. acs.orgccsenet.org In one of the key steps of a total synthesis, PPA facilitates the cyclization of 3-cyano-4-phenylpyridone to afford 2-aza-1-ketofluorenone. acs.org This fluorenone derivative is a crucial precursor that can then be converted to this compound. acs.org PPA's effectiveness stems from its ability to promote intramolecular acylation and other condensation reactions necessary for ring formation. ccsenet.orgmit.edu It has also been employed in the cyclization of 3-(pyridyl)aminocarbonyl quinolin-2-(1H)-ones to create benzo[f]pyrido[2,3-b] rsc.orgCurrent time information in Bangalore, IN.naphthyridines. b-u.ac.in

Schmidt Rearrangement Methodologies

The Schmidt reaction, which involves the reaction of an azide (B81097) with a carbonyl compound or an alcohol in the presence of acid, provides a method for ring expansion and has been applied to the synthesis of this compound. acs.orgorganic-chemistry.orgwikipedia.org Starting from 2-aza-1-ketofluorenone, which is obtained via PPA cyclization, the corresponding fluorenol can be subjected to a Schmidt rearrangement. acs.org This rearrangement transforms the five-membered ring of the fluorenol into the six-membered pyridone ring of this compound. acs.orgslideshare.net The intramolecular version of the Schmidt reaction is particularly useful for constructing nitrogen-containing heterocyclic systems, including lactams, which are structurally related to this compound. chimia.chbeilstein-journals.orglibretexts.org

Key Steps in Schmidt Rearrangement for this compound Synthesis:

Formation of Azidohydrin: The ketone (or alcohol) reacts with hydrazoic acid to form an azidohydrin intermediate. libretexts.org

Rearrangement: An alkyl or aryl group migrates from carbon to nitrogen, with the expulsion of dinitrogen gas. wikipedia.org

Formation of Amide/Lactam: The resulting intermediate is hydrolyzed to form the final amide or lactam structure. wikipedia.org

Pictet-Spengler Analogous Reactions

While the classic Pictet-Spengler reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone, is a cornerstone for synthesizing many alkaloids, its direct application to this compound is not straightforward. wikipedia.orgmdpi.com However, reactions analogous to the Pictet-Spengler condensation have been explored. acs.org These modified approaches aim to construct the tetracyclic core of related alkaloids and can be adapted for the synthesis of the diazaphenanthrene skeleton of this compound. rsc.orgnih.govresearchgate.net The reaction typically proceeds through the formation of an iminium ion followed by intramolecular cyclization. wikipedia.org

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex heterocyclic systems, including the core structure of this compound. These methods offer efficient and selective ways to form crucial carbon-carbon and carbon-heteroatom bonds.

Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups have been explored for the stereoselective synthesis of bi- and tricyclic compounds. beilstein-journals.org While not directly applied to this compound in the cited study, this methodology, which involves the cyclization of γ-ketoesters with an o-iodobenzyl group, demonstrates the potential of palladium catalysis to construct fused ring systems similar to the this compound backbone. beilstein-journals.org The reaction proceeds stereoselectively, with the configuration of the precursor largely dictating the product's stereochemistry. beilstein-journals.org

Furthermore, palladium-catalyzed cyclization of 1,6-enynes with disilanes has been developed for the synthesis of silyl (B83357) benzofurans. rsc.org This type of tandem cyclization and silylation highlights the versatility of palladium catalysis in constructing heterocyclic structures from readily available starting materials. rsc.org Such strategies could potentially be adapted for the synthesis of this compound precursors.

Sequentially palladium-catalyzed one-pot syntheses have also emerged as a powerful tool for creating highly functionalized heterocycles. mdpi.com For instance, the one-pot sequential Suzuki–Miyaura couplings of halo-substituted naphthyridinones demonstrate the ability to introduce diverse aryl groups at specific positions, a valuable strategy for generating this compound analogs. mdpi.com

Synthesis of this compound Analogs and Derivatives

The generation of this compound analogs is crucial for exploring structure-activity relationships and developing new compounds with enhanced properties. Synthetic efforts in this area have focused on alkylation, modification of saturation levels, and functionalization of the core heterocyclic structure.

Alkylated derivatives of this compound, such as 2-methylthis compound, have been synthesized to investigate the impact of substitution on biological activity.

A noteworthy and efficient method for the synthesis of 2-methylthis compound involves the Minisci radical reaction. researchgate.netconnectjournals.com This reaction is a type of nucleophilic radical substitution that allows for the introduction of an alkyl group onto an electron-deficient aromatic compound, such as a nitrogen-containing heterocycle. wikipedia.org In the case of this compound synthesis, the Minisci reaction offers a direct C-H functionalization, avoiding the need for pre-functionalized substrates. wikipedia.org

The reaction typically involves the generation of an alkyl radical from a carboxylic acid (like pivalic acid for a tert-butyl group) using silver nitrate (B79036) and an oxidizing agent such as ammonium (B1175870) persulfate under acidic conditions. wikipedia.org This carbon-centered radical then attacks the protonated heterocycle, leading to the alkylated product after rearomatization. wikipedia.org A recent approach has illustrated a solvent-free Minisci radical reaction for the synthesis of 2-methylthis compound, highlighting a more environmentally friendly and cost-effective methodology. researchgate.netconnectjournals.com While the Minisci reaction can sometimes produce a mixture of regioisomers, modern variations have improved selectivity. wikipedia.org One of the side reactions can be acylation, depending on the radical source and reaction conditions. wikipedia.org

Recent advancements in Minisci-type reactions include the use of Selectfluor as a mild oxidant in silver-catalyzed reactions, which allows for the use of a wider range of carboxylic and boronic acid radical precursors. ucmerced.edu This method has been shown to be effective for the alkylation and arylation of various heterocycles. ucmerced.edu

Table 1: Key Aspects of Minisci Radical Reactions in this compound Synthesis

| Feature | Description | Reference |

| Reaction Type | Nucleophilic radical substitution | wikipedia.org |

| Key Reagents | Carboxylic acid, silver nitrate, oxidizing agent (e.g., ammonium persulfate) | wikipedia.org |

| Substrate | Electron-deficient heterocycle (protonated) | wikipedia.org |

| Advantage | Direct C-H functionalization | wikipedia.org |

| Recent Improvement | Solvent-free conditions, use of mild oxidants like Selectfluor | researchgate.netconnectjournals.comucmerced.edu |

The synthesis of dihydrothis compound and subsequent dehydrogenation represents another pathway to access this compound and its derivatives. This strategy allows for the construction of a partially saturated precursor, which can then be aromatized to yield the final product. While specific details on the synthesis of dihydrothis compound and its dehydrogenation were not found in the provided search results, the general principles of heterocyclic synthesis suggest that reduction of a suitable this compound precursor or a cyclization reaction leading to a dihydro intermediate would be viable approaches. Subsequent dehydrogenation could be achieved using various chemical oxidizing agents or catalytic methods to introduce the final double bond and achieve the fully aromatic this compound core. A study on the synthesis of 2-methylthis compound mentions its preparation from the corresponding dihydro derivative, implying the existence of such a pathway. connectjournals.com

The benzo[c] scispace.comCurrent time information in Bangalore, IN.naphthyridine core is a key structural feature of some biologically active compounds, and its functionalization is essential for creating diverse analogs. nih.gov

Regioselective direct ring metalation has proven to be a powerful strategy for the functionalization of the benzo[c] researchgate.netscispace.comnaphthyridine ring system, which is isomeric to the core of some this compound analogs. beilstein-journals.org For instance, 4-bromobenzo[c] researchgate.netscispace.comnaphthyridine can undergo regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl. beilstein-journals.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at this specific position. beilstein-journals.org This method provides a direct route to 5-substituted products, which are valuable building blocks for more complex heterocyclic natural products. beilstein-journals.org

Furthermore, the combination of this metalation with a Parham-type cyclization offers a novel approach to pyrido[4,3,2-mn]acridones. beilstein-journals.org The regioselectivity of these metalations can be influenced by the choice of base and the presence of directing groups. For example, the use of different Zn-, Mg-, and Li-TMP bases can allow for the introduction of substituents at various positions on the 1,5-naphthyridine (B1222797) scaffold. researchgate.net

Functionalization of the Benzo[c][1][2]naphthyridine Core for Analog Generation

Employment of Electrophiles for Derivatization

A key strategy for creating derivatives of the benzo[c] rsc.orgmdpi.comnaphthyridine scaffold, the foundational structure of this compound, involves the use of electrophiles. beilstein-journals.org One advanced approach is the direct ring metalation of a pre-existing, functionalized benzo[c] rsc.orgmdpi.comnaphthyridine intermediate. beilstein-journals.org For instance, the readily available 4-bromobenzo[c] rsc.orgmdpi.comnaphthyridine can undergo directed remote metalation. beilstein-journals.org The resulting 5-metalated intermediate can then be trapped with various electrophiles. beilstein-journals.org This method opens a pathway to a wide array of 4,5-disubstituted benzo[c] rsc.orgmdpi.comnaphthyridines, which serve as versatile building blocks for more complex molecules. beilstein-journals.org

Further derivatization can be achieved through substitution reactions on functionalized precursors. 4-Chlorobenzo[c] rsc.orgmdpi.comnaphthyridine, for example, can be converted into other 4-substituted derivatives by reacting it with nucleophiles like alcoholates and phenolates, or with acyl anions. beilstein-journals.org The concept of using "switchable electrophiles," where reactivity is enhanced by protonation, offers a sophisticated method for creating covalent fragments for inhibitor development. nih.gov This strategy can help impart selectivity, even with smaller modifying fragments. nih.gov

The synthesis of analogs with specifically designed electrophilic handles has also been explored. beilstein-journals.org A divergent synthetic route can be employed to create derivatives with varying linker lengths and types of electrophiles, starting from aldehyde intermediates which are derivatized through reductive amination. beilstein-journals.org This allows for the introduction of haloalkyl or mesyloxyalkyl moieties, which can act as electrophilic handles for covalent attachment to biological targets. beilstein-journals.org

Multi-Component Green Synthesis Approaches for Benzo[c]pyrazoloCurrent time information in Bangalore, IN.rsc.orgnaphthyridines

Environmentally benign synthetic protocols are increasingly important in chemical synthesis. A notable green approach has been developed for the synthesis of benzo[c]pyrazolo rsc.orgmdpi.comnaphthyridine derivatives, which are structurally related to the this compound core. rsc.orgrsc.org This method utilizes a regioselective, one-pot, multi-component "on-water" reaction. rsc.orgresearchgate.net The process involves the reaction of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455) in water, which acts as a green solvent. rsc.orgnih.gov

The reaction sequence proceeds through several key steps:

Knoevenagel Condensation: Isatin reacts with malononitrile. rsc.org

Michael Addition: The resulting arylidene intermediate undergoes a Michael addition with 3-aminopyrazole. rsc.org

Hydrolysis, Cyclization, and Aromatization: Subsequent basic hydrolysis, intramolecular cyclization, decarboxylation, and aromatization lead to the final benzo[c]pyrazolo rsc.orgmdpi.comnaphthyridine products in good to excellent yields. rsc.orgresearchgate.net

This synthetic protocol is highly efficient and offers several advantages aligned with the principles of green chemistry, including the use of water as a solvent, short reaction times, reduced waste products, and the formation of C-C and C-N bonds without a transition metal catalyst. rsc.orgrsc.org The synthesis can be performed as a one-pot protocol or as a two-step procedure via a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] intermediate. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Conditions | Yield |

|---|---|---|---|---|---|

| Isatin | Malononitrile | 3-Aminopyrazole | Water | Reflux, NaOH | Good to Excellent |

| Substituted Isatins | Malononitrile | 3-Amino-5-methylpyrazole | Water | Fusion at 110 °C, then reflux with NaOH | 82-89% |

Analogues Incorporating Pyrrolidine Scaffolds

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a key structural feature in many biologically active compounds and marketed drugs. nih.govnih.govresearchgate.net Its importance stems from its non-planarity, which increases three-dimensional coverage, and the stereochemistry it imparts to a molecule. nih.govresearchgate.net In the context of this compound, the synthesis of analogues often involves the construction or functionalization of pyrrolidine-containing scaffolds. researchgate.netmdpi.com

Synthetic strategies for incorporating the pyrrolidine ring are diverse and can be broadly categorized into two approaches: the construction of the ring from acyclic or other cyclic precursors, and the functionalization of a pre-existing pyrrolidine ring, such as proline or 4-hydroxyproline. nih.govresearchgate.net A classical method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and an olefin. nih.gov Modern methods, including cascade reactions and microwave-assisted organic synthesis (MAOS), have been developed to increase synthetic efficiency and support green chemistry principles. nih.govwikipedia.org

Many pyrrolidine-containing drugs are synthesized from chiral precursors like (S)-prolinol, which is typically prepared by the reduction of proline. mdpi.com A variety of synthetic methods have been developed to access pyrrolidine precursors for specific drugs. mdpi.com

| Drug | Pyrrolidine Precursor | Synthetic Approach |

|---|---|---|

| Avanafil | (S)-prolinol | Reduction of proline using LiAlH₄ |

| Eletriptan | Pyrrolidine derivative 14 | Reaction of 5-bromo-1H-indole with ethylmagnesium bromide followed by addition of pyrrolidine 14 |

| Daclatasvir | Bis-pyrrolidine 48 | Multi-step synthesis involving amidation and deprotection from a precursor |

| Grazoprevir | Pyrrolidine derivative 50 | Reaction with 2,3-dichloro-6-methoxyquinoxaline (B108869) in the presence of cesium carbonate |

A novel one-pot protocol has also been developed for the synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds through a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction under Lewis acid catalysis. rsc.org

Evaluation of Synthetic Route Efficiency and Selectivity

The evaluation of a synthetic route is a critical process in chemical synthesis, focusing on optimizing efficiency and effectiveness. numberanalytics.comadesisinc.com Key parameters for evaluation include reaction yield, selectivity, cost, safety, and scalability. numberanalytics.comadesisinc.com Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for analyzing reaction mixtures to determine the yield and purity of the desired product. numberanalytics.com

When evaluating synthetic routes for this compound and its analogues, several factors are considered:

Selectivity: This refers to the ability of a reaction to preferentially form one product over others. numberanalytics.com For complex molecules, chemo-, regio-, and diastereoselectivity are crucial. The "on-water" synthesis of benzo[c]pyrazolo rsc.orgmdpi.comnaphthyridines is highlighted as being regioselective. rsc.org Similarly, novel methods for synthesizing benzo(naphtho)quinoline derivatives using an iodine catalyst have demonstrated high selectivity. acs.org

Reaction Conditions: Optimizing conditions such as temperature, solvent, and catalyst is crucial for maximizing yield and selectivity. numberanalytics.com The development of methods that use mild, environmentally benign conditions, such as the use of water as a solvent or the avoidance of toxic reagents, represents a significant improvement in synthetic route quality. rsc.orgresearchgate.net

Atom Economy and Sustainability: Modern synthetic evaluation emphasizes green chemistry principles. Routes that are scalable, use readily available and inexpensive reagents, and minimize waste are preferred. adesisinc.comresearchgate.net

The systematic investigation of alternative synthetic pathways, known as route scouting, is integral to identifying the most efficient and robust method for producing a target compound. adesisinc.com

Development of Novel Synthetic Methodologies for Benzo[c]Current time information in Bangalore, IN.rsc.orgnaphthyridines

The development of novel synthetic methodologies for the benzo[c]naphthyridine family, including isomers relevant to the this compound structure, is an active area of research. These efforts aim to provide more efficient, selective, and versatile access to these complex heterocyclic systems.

Several innovative strategies have been reported:

One-Pot, Multi-Component Reactions: A prominent trend is the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. A novel three-component, two-step, one-pot reaction was developed for the synthesis of benzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridin-2(1H)-ones, which demonstrates broad substrate scope and high efficiency. nih.govnih.gov Another approach for synthesizing benzo[c] rsc.orgmdpi.comnaphthyridines involves a three-component reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium nitrate under mild conditions. researchgate.net

Direct Functionalization and Cross-Coupling: A powerful strategy for building molecular complexity involves the direct functionalization of the heterocyclic core. beilstein-journals.org One such approach for analogues of pyridoacridine alkaloids is based on the regioselective direct ring metalation of 4-bromobenzo[c] rsc.orgmdpi.comnaphthyridine, followed by reaction with electrophiles and subsequent cross-coupling reactions. beilstein-journals.org

Cycloaddition Reactions: [4+2] cycloaddition reactions provide another route to the benzo[c]naphthyridine skeleton. An intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines, mediated by microwaves, has been used to synthesize 5,6-dihydrobenzo[c] Current time information in Bangalore, IN.dntb.gov.uanaphthyridines, which can be subsequently aromatized. mdpi.com

Domino Reactions: A domino reaction involving o-acylamino-aryl Morita-Baylis-Hillman (MBH) carbonates and α,β-unsaturated imines has been developed to construct fused rsc.orgmdpi.comnaphthyridine frameworks. researchgate.net This step-economic strategy allows for the formation of four new bonds and two new rings in a single step with high chemo-, regio-, and diastereoselectivity. researchgate.net

Unprecedented One-Step Synthesis: An easy and efficient one-step synthesis has been described for producing versatile, polyfunctionally substituted benzo[c] rsc.orgmdpi.comnaphthyridines, which can serve as precursors for more complex tetracyclic ring systems. nih.gov

Structural Elucidation and Spectroscopic Characterization of Perlolidine and Analogs

Advanced Spectroscopic Techniques for Structure Determination

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for analyzing polar, thermally labile molecules like perlolidine. evidentscientific.com In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. evidentscientific.comresearchgate.net This process typically results in minimal fragmentation, allowing for the clear determination of the molecular weight.

For this compound (C₁₂H₈N₂O, Molar Mass: 196.21 g/mol ), analysis via ESI-MS in positive ion mode, typically using an acidic mobile phase like water/acetonitrile with formic acid, would yield a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 197.1. frontiersin.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation of the this compound [M+H]⁺ ion would be expected to follow pathways characteristic of stable, fused heterocyclic systems. raco.catlibretexts.org Common fragmentation patterns involve the loss of small, stable neutral molecules. A plausible pathway includes the loss of carbon monoxide (CO) from the lactam moiety, a characteristic fragmentation for such structures.

Table 1: Representative ESI-MS/MS Fragmentation Data for this compound This table is illustrative of expected fragmentation patterns.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 197.1 | 169.1 | CO (28 Da) | Loss of the carbonyl group from the pyridinone ring. |

| 197.1 | 170.1 | HCN (27 Da) | Loss of hydrogen cyanide from the pyridine (B92270) ring. |

Fourier-Transform Mass Spectrometry with Proton-Transfer Reaction Mass Spectrometry (FTMS + PESI)

While the prompt specifies FTMS + PESI, it is likely that ESI is the intended ionization method in conjunction with FTMS for this type of analyte. Fourier-Transform Mass Spectrometry (FTMS), particularly Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), offers ultra-high mass resolution and accuracy. nih.gov When coupled with Electrospray Ionization (ESI-FTMS), it provides unambiguous elemental composition determination.

The high resolving power of FTMS would allow the mass of the this compound [M+H]⁺ ion to be measured with exceptional accuracy (to within a few parts per million). This capability is crucial for confirming the elemental formula C₁₂H₉N₂O⁺ (calculated exact mass: 197.0715) and distinguishing it from any other potential isobaric (same nominal mass) compounds that might be present in a complex sample extract, such as from its natural source, Lolium perenne. frontiersin.org

Proton-Transfer Reaction Mass Spectrometry (PTR-MS) is another soft ionization technique, primarily used for real-time monitoring of volatile organic compounds (VOCs) in the gas phase. libretexts.org While less conventional for analyzing isolated solid samples like this compound, it could theoretically be used. In PTR-MS, hydronium ions (H₃O⁺) are used as the primary reagent ions to protonate analyte molecules with a proton affinity higher than that of water. Given the presence of basic nitrogen atoms, this compound would be readily protonated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

This compound possesses an extended π-conjugated system within its fused aromatic rings, which is characteristic of a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. libretexts.orglibretexts.org The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of maximum absorbance (λmax) are indicative of the molecule's electronic structure. libretexts.org Studies on alkaloids from Lolium perenne confirm that this compound is a fluorescent compound and its presence can be monitored by UV spectroscopy. rsc.org

Table 2: UV Absorption Maxima (λmax) for a Structurally Similar Benzo[c] frontiersin.orgedinst.comnaphthyridin-4(3H)-one Analog Data from a related compound to illustrate expected absorption regions for this compound. dpi.qld.gov.au

| λmax (nm) |

|---|

| 240 |

| 254 |

| 268 |

| 280 |

Molecules with extensive conjugated systems like this compound often exhibit fluorescence. After absorbing light and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. nih.gov The fluorescence properties are defined by the excitation and emission spectra. evidentscientific.comedinst.comthermofisher.com The excitation spectrum, which plots fluorescence intensity versus excitation wavelength, often resembles the absorption spectrum. The emission spectrum plots the intensity of emitted light versus wavelength. The fluorescent nature of this compound is a key property noted during its isolation from natural sources. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable for this compound or direct analogs)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformation. raco.cat The structure of this compound was indirectly but firmly established by chemical degradation from perloline (B1206733), whose structure was solved by X-ray analysis. acs.orgdpi.qld.gov.au

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute stereochemistry is not applicable.

A direct X-ray crystallographic analysis of this compound would be expected to confirm the planarity of its fused aromatic ring system. The crystal structure would reveal how the molecules pack in the solid state, likely involving π–π stacking interactions between the planar aromatic surfaces of adjacent molecules. While a crystal structure for this compound is not publicly available, data from related naphthyridinone derivatives confirm the planarity of the core structure. iucr.orgnih.gov

Table 3: Representative Crystallographic Data for a Related Naphthyridinone Derivative This table illustrates the type of data obtained from X-ray crystallography, using a related structure as an example. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.91 |

| b (Å) | 12.55 |

| c (Å) | 16.23 |

| β (°) | 95.8 |

| Volume (ų) | 1604 |

Computational Methods for Structural Prediction and Conformer Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the structural and electronic properties of molecules like this compound. mdpi.com Recent advanced computational protocols have been successfully applied to confirm the structure of samoquasine A, which was identified as being identical to this compound. acs.org

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to find the lowest energy conformation of the molecule. mdpi.com For a rigid molecule like this compound, these calculations would confirm the planarity of the fused ring system. The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography of analogous compounds.

Furthermore, these methods are used to calculate electronic properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. This HOMO-LUMO gap is related to the electronic transition that occurs upon UV-Vis light absorption, thus correlating computational results with spectroscopic data.

Table 4: Predicted vs. Expected Bond Parameters for this compound via DFT This table is illustrative of the data generated from DFT calculations, based on typical values for similar aromatic heterocyclic systems.

| Parameter | Bond Type | Predicted Value (Å) |

|---|---|---|

| Bond Length | Aromatic C-C | 1.39 - 1.42 |

| Bond Length | Aromatic C-N | 1.33 - 1.38 |

| Bond Length | C=O (lactam) | ~1.23 |

Mechanistic and Theoretical Studies on Perlolidine S Biological Interactions

In Vitro Enzymatic Activity Modulation

Enzyme modulators are compounds that influence the activity of enzymes, the proteins that catalyze biochemical reactions essential for life. patsnap.com These modulators can either enhance or inhibit enzyme activity, playing a crucial role in regulating physiological pathways. patsnap.com The primary mechanism of action for inhibitors often involves binding to an enzyme's active site, which can block substrate access and prevent the enzyme from functioning. patsnap.com This interaction can be competitive, non-competitive, or irreversible, leading to a modulation of the enzyme's catalytic efficiency. patsnap.com

Perlolidine has been identified as an inhibitor of cellulose (B213188) digestion in in vitro studies. mdpi.comproquest.com Research using in vitro rumen fermentation models has demonstrated that this compound interferes with the breakdown of cellulose. researchgate.netacs.org This inhibitory effect is a notable characteristic shared with its parent compound, perloline (B1206733). researchgate.netacs.org

The biological activity of these compounds is significantly influenced by the substitution at the C-5 position of the perloline structure. researchgate.net While both perloline and this compound inhibit cellulose digestion, the effect of this compound was observed to be equivalent to that of perloline primarily at higher concentrations. researchgate.netacs.org This inhibition of cellulose digestion is also associated with a reduction in the production of volatile fatty acids and bacterial protein. researchgate.net The data from one study showed that perloline methyl ether was less effective at inhibiting cellulose digestion than this compound. acs.org In contrast, the veratrole moiety of perloline did not show an inhibitory effect on cellulose digestion at concentrations below 10 mM. acs.org

Table 1: In Vitro Inhibition of Cellulose Digestion by this compound and Related Compounds

| Compound | Observed Effect | Effective Concentration Range | Associated Effects |

|---|---|---|---|

| This compound | Inhibition of cellulose digestion | Comparable to perloline at higher concentrations researchgate.netacs.org | Decreased volatile fatty acid and bacterial protein production researchgate.net |

| Perloline | Inhibition of cellulose digestion | 0.04 to 1.0 mM researchgate.net | Decreased volatile fatty acid and bacterial protein production researchgate.net |

| Perloline methyl ether | Less inhibitory than this compound acs.org | Not specified | Inhibited cellulose digestion acs.org |

| Veratrole moiety | No inhibition observed acs.org | Below 10 mM acs.org | None reported acs.org |

In Silico Molecular Docking and Dynamics Simulations

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery and molecular biology to predict how a ligand, such as this compound, might interact with a protein target. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govjpionline.org Following docking, MD simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the predicted interactions. pensoft.netnih.gov

Molecular docking studies on this compound analogs and related structures have been performed to elucidate their binding modes with various protein targets, such as acetylcholinesterase (AChE). nih.govresearchgate.net These studies reveal the specific types of interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking within the binding pocket of the target enzyme. nih.govpeerj.com For instance, in studies of steroidal alkaloids binding to AChE, hydrophobic and hydrogen bonding interactions were found to be the primary contributors to the binding, with substituents at key positions playing a crucial role in inhibition. nih.gov The analysis of these interaction profiles helps in understanding the structural basis of the ligand's biological activity and provides a foundation for designing more potent and selective molecules. peerj.com

Computational methods are frequently used to predict the binding affinity between a ligand and a protein, which is a critical parameter in drug design. praiseworthyprize.orgbiorxiv.org Molecular docking simulations calculate a score, often in kcal/mol, that estimates the binding free energy of the ligand in the active site of the protein. mdpi.com For example, docking studies with various inhibitors against human AChE have shown binding energies ranging from -12.2 to -12.0 kcal/mol for the top compounds. peerj.com These predictions correlate well with in vitro inhibitory profiles in many cases. nih.gov

A study on 2-methylthis compound utilized in silico docking to predict its interaction with receptor tyrosine kinases. researchgate.net Similarly, docking analyses of pyrrolidine-benzenesulfonamides with AChE identified compounds with significant inhibitory potential, which was later confirmed by Ki values as low as 22.34 nM. nih.gov These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing. praiseworthyprize.org

Table 2: Predicted Binding Affinities of Related Compounds from Molecular Docking Studies

| Compound Class/Name | Target Enzyme | Predicted Binding Energy (kcal/mol) | Experimental Ki Value (nM) | Reference Study Focus |

|---|---|---|---|---|

| Diverse AChE Inhibitors (Compounds 13, 5, 28) | Human Acetylcholinesterase (AChE) | -12.2, -12.0, -12.0 peerj.com | Not specified | QSAR and docking of AChE inhibitors peerj.com |

| Steroidal Alkaloids (Mokluangins A-C) | Acetylcholinesterase (AChE) | Correlated with IC50 nih.gov | 1.44 to 23.22 µM (IC50) | AChE inhibition by steroidal alkaloids nih.gov |

| Pyrrolidine-benzenesulfonamides (6a, 6b) | Acetylcholinesterase (AChE) | Not specified | 22.34 ± 4.53, 27.21 ± 3.96 nih.gov | Inhibition of CAs and AChE nih.gov |

| Limonoids (Entandrophragmin, etc.) | Anopheles gambiae AChE | -6.45 to -7.28 mdpi.com | Not applicable | Potential insecticides targeting AChE mdpi.com |

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov These models are derived either from a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). researchgate.netnih.gov Key pharmacophore features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. jcdr.net

By analyzing the interaction patterns from docking simulations of this compound-like structures, one can construct a pharmacophore hypothesis. This model outlines the crucial features for binding. For example, a pharmacophore model might consist of a combination of hydrogen bond acceptors and donors, along with hydrophobic and aromatic features, spatially arranged to complement the binding site of a target enzyme. jcdr.netjppres.com Such models are instrumental in virtual screening campaigns to identify new compounds with potential biological activity and in guiding the optimization of existing leads. researchgate.net

Prediction of Binding Affinities and Modes

Structure-Activity Relationship (SAR) Studies on this compound and Synthetic Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. frontiersin.org By synthesizing and testing analogs of a lead compound, researchers can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency and selectivity. dovepress.comnih.gov

For compounds related to this compound, such as pyrrolidine (B122466) derivatives, SAR studies have been crucial. For instance, research on pyrrolidine pentamine derivatives as enzyme inhibitors showed that while truncating the molecular scaffold leads to a loss of activity, modifications to substituents at various positions had diverse effects, highlighting opportunities for optimization. nih.govnih.gov In another study on piperine (B192125) derivatives, modifications to the side chain led to the identification of compounds with significantly enhanced agonistic activity compared to the parent molecule. dovepress.com The synthesis of various derivatives of a bicyclo[3.1.1]heptane core revealed that changing a sulfonamide group to an amide moiety maintained strong receptor binding activity. nih.gov These studies underscore the importance of systematic structural modification to develop more effective therapeutic agents based on a natural product scaffold like this compound. frontiersin.orgrsc.org

Elucidation of Structural Motifs Critical for Observed Biological Interactions

The biological activity of any compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound and its analogues, structure-activity relationship (SAR) studies are fundamental to identifying the molecular features essential for their biological effects. While specific SAR studies on this compound are nascent, principles derived from related heterocyclic and pyrrolidine-containing compounds provide a framework for understanding its activity.

This compound's core is a benzo[c] researchgate.netzzzchan.xyznaphthyridine scaffold, which incorporates a pyrrolidine ring. Pyrrolidine molecules, as a class, are known for their diverse pharmacological activities, including anticancer effects. nih.gov Research on various pyrrolidine derivatives demonstrates that the substitution patterns on this ring system are critical for modulating biological activity and regulating interactions with various cellular targets. nih.gov The diverse substitutions can lead to significant variations in anti-proliferative activities. nih.gov

Furthermore, studies on other complex heterocyclic scaffolds with anticancer properties reveal that specific substitutions on the ring systems are a key determinant of potency. For example, in a series of spirooxindole derivatives, halogen substitutions on the isatin (B1672199) ring were found to substantially influence their anticancer activity. mdpi.com One such derivative, compound 5g , exhibited greater potency than the conventional chemotherapeutic drug cisplatin (B142131) against certain cancer cell lines. mdpi.com This highlights that even minor modifications to the core structure can lead to significant changes in biological function.

This principle is further supported by research on natural products like ginsenosides (B1230088), where the type of core structure (dammarane in this case), the number and position of sugar moieties, and other substituent groups were shown to directly affect their anticancer activity, including the induction of apoptosis and cell cycle arrest. nih.gov For this compound, this suggests that the interplay between the planar aromatic naphthyridine system and the more flexible pyrrolidine ring, along with any substitutions, likely dictates its target specificity and biological potency. The aromatic portion may be crucial for intercalation or binding in hydrophobic pockets of target proteins, while the pyrrolidine moiety could be key for establishing specific hydrogen bonds or other critical interactions.

Table 1: Illustrative SAR Principles from Related Heterocyclic Compounds

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | Diverse substitution patterns on the pyrrolidine ring | Modulates regulation of various cellular targets, affecting anti-proliferative activity. | nih.gov |

| Spirooxindole-Thiazoles | Halogen substitution on the isatin ring (e.g., compound 5g) | Significantly increased anticancer potency, in some cases exceeding that of cisplatin. | mdpi.com |

| Ginsenosides | Variation in aglycone structure and number/type of sugar moieties | Affects cytotoxicity, induction of apoptosis, and cell cycle arrest. | nih.gov |

Design Principles for Novel this compound-Derived Chemical Probes

To investigate the molecular targets and mechanisms of action of a bioactive compound like this compound, chemical probes are indispensable tools. These probes are versions of the parent molecule that have been modified to allow for detection and/or enrichment of their binding partners in complex biological systems. The design of such probes is guided by several key principles.

A functional chemical probe typically consists of three components: a ligand for selective binding to the protein of interest, a reporter group for detection (e.g., a fluorophore or affinity tag), and a reactive group for covalent linkage to the target. frontiersin.org The primary challenge in probe design is to introduce the reporter and reactive groups without significantly diminishing the compound's affinity and selectivity for its native target. This requires a thorough understanding of the parent molecule's SAR to identify positions where modifications are tolerated.

Modern strategies for probe synthesis often employ modular and "clickable" chemistries. mdpi.comnih.gov For instance, a this compound-based probe could be synthesized with a bioorthogonal handle, such as an alkyne or azide (B81097) group. This "clickable" probe can be introduced to living cells or lysates, and a corresponding reporter tag (e.g., a fluorescent dye with an azide) can be attached in situ. mdpi.com This approach offers advantages like improved cell permeability and reduced steric hindrance from bulky tags during target engagement. mdpi.com

Based on the structure of this compound, potential sites for modification could include positions on the aromatic rings that are not essential for its core biological activity. The synthesis would involve equipping the this compound scaffold with a reactive group and a reporter tag, a process that can be streamlined by using trifunctional reagents that introduce both groups simultaneously. frontiersin.org The ultimate goal is to create a tool that can be used in chemical proteomics workflows to visualize, identify, and validate the cellular targets of this compound, thereby illuminating its mechanism of action. nih.gov

Investigation of Cellular Pathway Modulation

While this compound and its derivatives, such as 2-methylthis compound, have been noted for their cytotoxic and potential antileukemic activities, the specific cellular pathways they modulate are a key area of ongoing research. researchgate.netconnectjournals.com Understanding how these compounds interfere with cellular machinery at a mechanistic level is essential for their development as pharmacological tools or therapeutic leads.

Effects on Cellular Processes (e.g., cell cycle, if studied mechanistically)

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The cycle is tightly controlled by a series of checkpoints, primarily at the G1/S and G2/M transitions, which are regulated by the interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). savemyexams.combio-connect.nl Many natural product-based anticancer agents function by interfering with this process. For example, vinca (B1221190) alkaloids cause cell cycle arrest in metaphase by inhibiting microtubule polymerization, while certain ginsenosides have been shown to induce apoptosis and cell cycle arrest. nih.govlearnoncology.ca

Given the observed cytotoxic properties of this compound derivatives, it is plausible that they exert their effects by modulating key cell cycle or apoptotic pathways. Potential mechanisms could include:

Induction of Cell Cycle Arrest: this compound might inhibit the activity of specific cyclin-CDK complexes, such as Cyclin D-CDK4 at the G1 checkpoint or Cyclin B-CDK1 at the G2/M checkpoint. bio-connect.nl This would halt cell proliferation and could lead to apoptosis. Key checkpoint proteins like p53 and the retinoblastoma protein (Rb) are central to these arrest mechanisms and could be affected directly or indirectly. bio-connect.nlkhanacademy.org

Activation of Apoptosis: The compound could trigger programmed cell death by interacting with proteins in the apoptotic cascade.

Inhibition of Key Signaling Pathways: Like other naphthyridine alkaloids, this compound could potentially inhibit critical cancer-related signaling pathways, such as the WNT pathway, which has been observed for the related compound bisleuconothine A. frontiersin.org

Definitively identifying the mechanistic effects of this compound on cellular processes requires further investigation using techniques such as flow cytometry for cell cycle analysis, western blotting for key regulatory proteins, and pathway-specific reporter assays.

Theoretical Frameworks for Understanding Biological Potency

Computational and theoretical approaches are powerful tools for predicting and explaining the biological activity of small molecules, providing insights that can guide further experimental work. These frameworks include molecular docking and quantitative structure-activity relationship (QSAR) modeling. jocpr.comwikipedia.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net This method has been successfully applied to a derivative of this compound. An in-silico molecular docking study of 2-methylthis compound was performed to investigate its binding mode within the crystal structure of the human Abl kinase domain, a protein implicated in leukemia. researchgate.netconnectjournals.com The study revealed that 2-methylthis compound could fit into the active site of the receptor, exhibiting strong binding interactions that are believed to be the basis for its antileukemic activity. researchgate.net

The specific interactions identified in the docking simulation provide a theoretical basis for the compound's potency. These interactions included multiple forms of non-covalent bonding, which are critical for stabilizing the ligand-protein complex.

Table 2: Predicted Molecular Interactions of 2-Methylthis compound with Abl Kinase Domain

| Interaction Type | Number of Interactions | Details |

|---|---|---|

| Hydrogen Bonds | 3 | Formation of hydrogen bonds with key amino acid residues in the kinase active site. |

| Electrostatic (Pi-Anion) | 2 | Electrostatic attraction between the electron-rich aromatic system of the ligand and anionic residues of the protein. |

| Hydrophobic (Pi-Alkyl) | 4 | Hydrophobic interactions between the aromatic rings of the ligand and alkyl side chains of amino acids. |

Data sourced from in-silico docking studies of 2-methylthis compound. researchgate.net

Another powerful theoretical framework is QSAR, which aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org By analyzing a set of related compounds, QSAR can identify which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are most important for activity. jocpr.com While a specific QSAR model for this compound has not been detailed, the data from molecular docking studies could serve as a foundation for developing such a model for a series of this compound derivatives in the future.

Future Directions and Advanced Research Methodologies for Perlolidine

Chemoinformatic and Cheminformatic Approaches for Analog Discovery

Chemoinformatics provides a powerful in silico platform for the discovery of novel perlolidine analogs. These computational techniques enable the screening of vast virtual libraries of chemical structures to identify molecules with a high probability of desired biological activity or chemical properties, thus prioritizing synthetic efforts.

Key chemoinformatic strategies applicable to this compound analog discovery include:

Virtual Screening: Utilizing the known three-dimensional structure of biological targets, molecular docking simulations can predict the binding affinity and orientation of potential this compound analogs. For instance, an in-silico prediction of activity spectra for substances, using a Swiss ADME-assisted docking approach, has been shown to be suitable for deriving and synthesizing effective agents from other alkaloid scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. numberanalytics.com By analyzing a dataset of known this compound analogs, these models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Pharmacophore Modeling: This approach identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) in the this compound structure that are critical for its biological function. This "pharmacophore" can then be used as a query to search for new, structurally diverse compounds that share the same key features.

Predictive Web-Tools: Platforms like MolPredictX offer a valuable resource, managing predictive models from scientific literature to forecast the biological activities of new molecules. ufpb.br Such tools could be leveraged to rapidly assess the potential of novel this compound designs. ufpb.br

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are transforming chemical research by identifying complex patterns in large datasets that are beyond human intuition. mdpi.commdpi.com In this compound research, these technologies have already demonstrated their value. Sophisticated ML algorithms, alongside advanced spectroscopic techniques, were employed to definitively establish that the natural product samoquasine A is structurally identical to this compound, resolving a long-standing point of confusion in the literature.

Future applications of AI and ML in this area are expansive:

De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known bioactive molecules to design entirely new this compound-based structures with optimized properties.

Reaction Outcome Prediction: AI can predict the most likely products, yields, and optimal reaction conditions for the synthesis of this compound derivatives, accelerating the experimental workflow. mdpi.com

Data Mining: ML algorithms can analyze vast amounts of scientific literature and patent databases to uncover novel connections, potential biological targets, and previously unexplored applications for the this compound scaffold.

Predictive modeling, a subset of AI, focuses on creating computational models to forecast specific outcomes. nih.gov This approach is particularly valuable for streamlining the synthesis and biological evaluation of this compound derivatives. nih.gov

For example, a new, efficient, solvent-free Minisci radical reaction has been developed for the synthesis of 2-methylthis compound. researchgate.net Predictive models could be built to optimize this reaction for a wider range of substrates, predicting how different starting materials will affect the yield and purity of the final product. researchgate.net

In the biological realm, predictive models can significantly reduce the time and cost associated with drug discovery. By training on experimental data, these models can forecast the biological activity of novel this compound analogs against various targets. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy and most favorable pharmacokinetic profiles. mdpi.comconnectjournals.com Deep learning architectures, in particular, have shown success in predicting molecular properties by automatically learning suitable representations from the data, minimizing the need for manually engineered descriptors. nih.gov